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molecular formula C8H9NO5S B8399115 Methyl 3-(sulfamoyloxy)benzoate

Methyl 3-(sulfamoyloxy)benzoate

Cat. No. B8399115
M. Wt: 231.23 g/mol
InChI Key: ABIZANDNSOJLBW-UHFFFAOYSA-N
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Patent
US05025031

Procedure details

Following the procedure of Example 50, a reaction of 8.8 ml (0.10 mole) chlorosulfonyl isocyanate and 15.2 g (0.10 mole) of methyl 3-hydroxybenzoate in 200 ml of toluene was heated at reflux for 7.5 hr and worked up to obtain 10.53 g of solid, mp 145°-146° C.
Quantity
8.8 mL
Type
reactant
Reaction Step One
Quantity
15.2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[S:2]([N:5]=C=O)(=[O:4])=[O:3].[OH:8][C:9]1[CH:10]=[C:11]([CH:16]=[CH:17][CH:18]=1)[C:12]([O:14][CH3:15])=[O:13]>C1(C)C=CC=CC=1>[CH3:15][O:14][C:12]([C:11]1[CH:10]=[C:9]([O:8][S:2](=[O:3])(=[O:4])[NH2:5])[CH:18]=[CH:17][CH:16]=1)=[O:13]

Inputs

Step One
Name
Quantity
8.8 mL
Type
reactant
Smiles
ClS(=O)(=O)N=C=O
Name
Quantity
15.2 g
Type
reactant
Smiles
OC=1C=C(C(=O)OC)C=CC1
Name
Quantity
200 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 7.5 hr
Duration
7.5 h

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C=1C=C(C=CC1)OS(N)(=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 10.53 g
YIELD: CALCULATEDPERCENTYIELD 45.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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